5-Bromo-2-(1,1-difluoroethyl)pyrimidine
Overview
Description
5-Bromo-2-(1,1-difluoroethyl)pyrimidine is a chemical compound with the molecular formula C6H5BrF2N2 and a molecular weight of 223.02 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position and a 1,1-difluoroethyl group at the 2nd position of the pyrimidine ring . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
5-Bromo-2-(1,1-difluoroethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: While specific examples are not detailed, pyrimidine derivatives generally participate in oxidation and reduction reactions under suitable conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-2-(1,1-difluoroethyl)pyrimidine has several applications in scientific research:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemical Research: It serves as a building block for the development of new agrochemicals with potential antifungal and antibacterial properties.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1,1-difluoroethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The presence of the bromine and difluoroethyl groups can influence its binding affinity and specificity towards these targets . detailed studies on its exact molecular targets and pathways are limited.
Comparison with Similar Compounds
5-Bromo-2-(1,1-difluoroethyl)pyrimidine can be compared with other pyrimidine derivatives, such as:
5-Bromo-2-fluoropyridine: Similar in structure but with a fluorine atom instead of the difluoroethyl group.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-bromo-2-(1,1-difluoroethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2/c1-6(8,9)5-10-2-4(7)3-11-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNBKRRQWMDWTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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